molecular formula C14H11ClO2S B14352011 3-(4-Chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one CAS No. 95650-03-6

3-(4-Chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one

Katalognummer: B14352011
CAS-Nummer: 95650-03-6
Molekulargewicht: 278.8 g/mol
InChI-Schlüssel: LWWBBVJAUUXSEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3-methoxythiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to yield the desired chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

3-(4-Chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one can be compared with other chalcones and related compounds:

    Similar Compounds: 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one, 3-(4-Methoxyphenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one, and 3-(4-Chlorophenyl)-1-(2-thienyl)prop-2-en-1-one.

    Uniqueness: The presence of both the 4-chlorophenyl and 3-methoxythiophen-2-yl groups in the structure of this compound imparts unique chemical and biological properties, making it distinct from other chalcones.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Eigenschaften

CAS-Nummer

95650-03-6

Molekularformel

C14H11ClO2S

Molekulargewicht

278.8 g/mol

IUPAC-Name

3-(4-chlorophenyl)-1-(3-methoxythiophen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C14H11ClO2S/c1-17-13-8-9-18-14(13)12(16)7-4-10-2-5-11(15)6-3-10/h2-9H,1H3

InChI-Schlüssel

LWWBBVJAUUXSEN-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(SC=C1)C(=O)C=CC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.